

Comparative Bioactivity Analysis of 2-Propylisonicotinic Acid and Related Antitubercular Agents

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Compound of Interest

Compound Name: *2-Propylisonicotinic acid*

Cat. No.: *B1282791*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed statistical and mechanistic comparison of **2-Propylisonicotinic acid** and its structurally related analogs, isoniazid, ethionamide, and prothionamide. The objective is to offer a comprehensive overview of their bioactivity, mechanisms of action, and the experimental protocols used for their evaluation, thereby supporting further research and development in the field of antitubercular drug discovery.

Executive Summary

Isoniazid, ethionamide, and prothionamide are established antitubercular drugs that function as prodrugs, ultimately inhibiting the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of *Mycobacterium tuberculosis*. This inhibition disrupts the integrity of the mycobacterial cell wall, leading to bacterial death. While direct quantitative bioactivity data for **2-propylisonicotinic acid** against *M. tuberculosis* is not readily available in the public domain, structure-activity relationship (SAR) studies of 2-substituted isonicotinic acid derivatives suggest that the size and nature of the substituent at the 2-position can significantly influence activity. It is hypothesized that **2-propylisonicotinic acid** shares a similar mechanism of action with its analogs, but its efficacy is likely modulated by the steric and electronic properties of the propyl group.

Comparative Bioactivity Data

The following table summarizes the available quantitative bioactivity data for the comparator compounds against *Mycobacterium tuberculosis* H37Rv.

Compound	Target	Bioactivity Type	Value	Assay Type
Isoniazid	InhA (indirectly)	MIC	0.02-0.1 μ g/mL	Broth Microdilution
InhA-NAD adduct	K_i	~1 nM	Enzymatic Assay	
Ethionamide	InhA (indirectly)	MIC	0.625-2.5 μ g/mL	Broth Microdilution
Prothionamide	InhA (indirectly)	MIC	0.12-2.5 μ g/mL	Broth Microdilution
2- Propylisonicotinic Acid	InhA (putative)	MIC	Data not available	-

Note on 2-Propylisonicotinic Acid: Extensive literature searches did not yield specific Minimum Inhibitory Concentration (MIC), IC₅₀, or K_i values for **2-propylisonicotinic acid** against *M. tuberculosis* or its putative target, InhA. Structure-activity relationship studies on 2-substituted isoniazid analogs suggest that while small alkyl substitutions like a methyl group at the 2-position can be well-tolerated and result in activity comparable to isoniazid, larger or more electronically demanding groups can lead to a decrease in potency.^[1] The propyl group is larger than a methyl group, which may impact the binding of the activated form of the drug to the InhA active site. Further experimental validation is required to determine the precise bioactivity of **2-propylisonicotinic acid**.

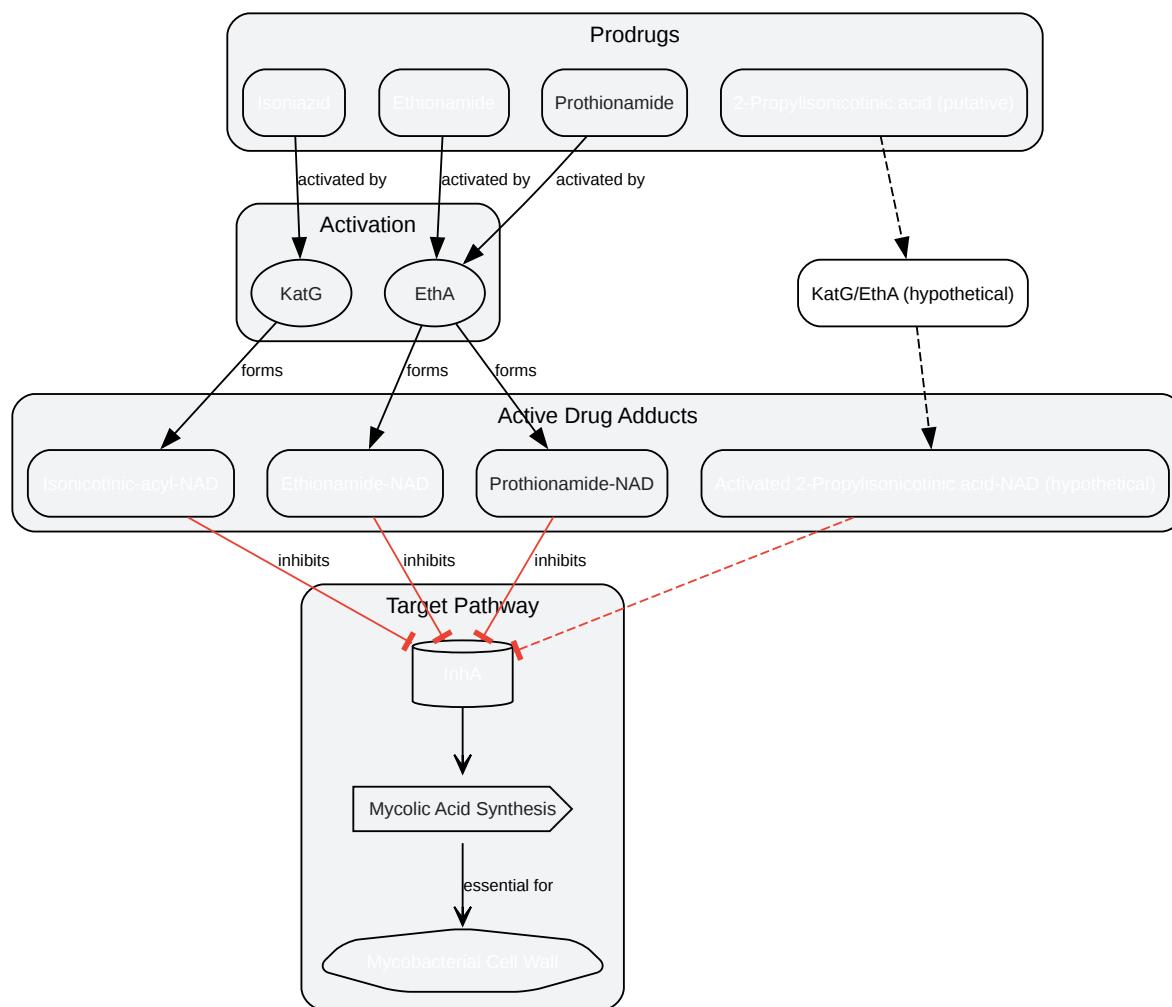
Mechanism of Action and Signaling Pathways

The primary mechanism of action for isoniazid, ethionamide, and prothionamide involves the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall. These compounds are prodrugs that require activation by mycobacterial enzymes.

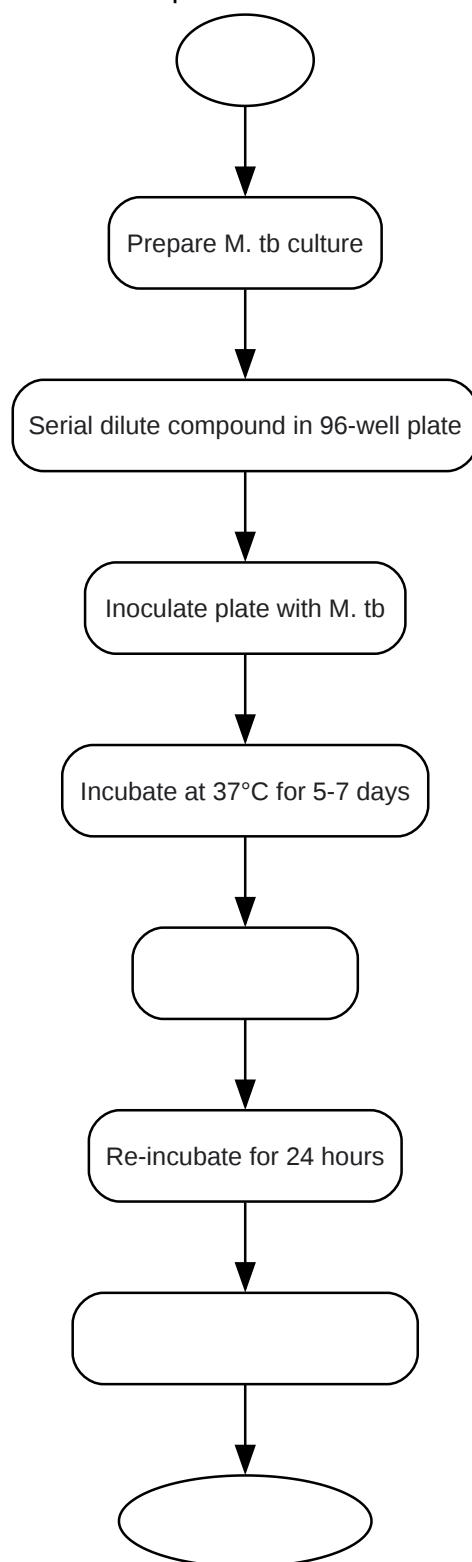
- Isoniazid is activated by the catalase-peroxidase enzyme KatG.
- Ethionamide and Prothionamide are activated by the monooxygenase EthA.

Once activated, these drugs form an adduct with NAD+, which then binds to and inhibits InhA, the enoyl-acyl carrier protein reductase. This enzymatic blockade prevents the elongation of fatty acids, thereby halting mycolic acid production.

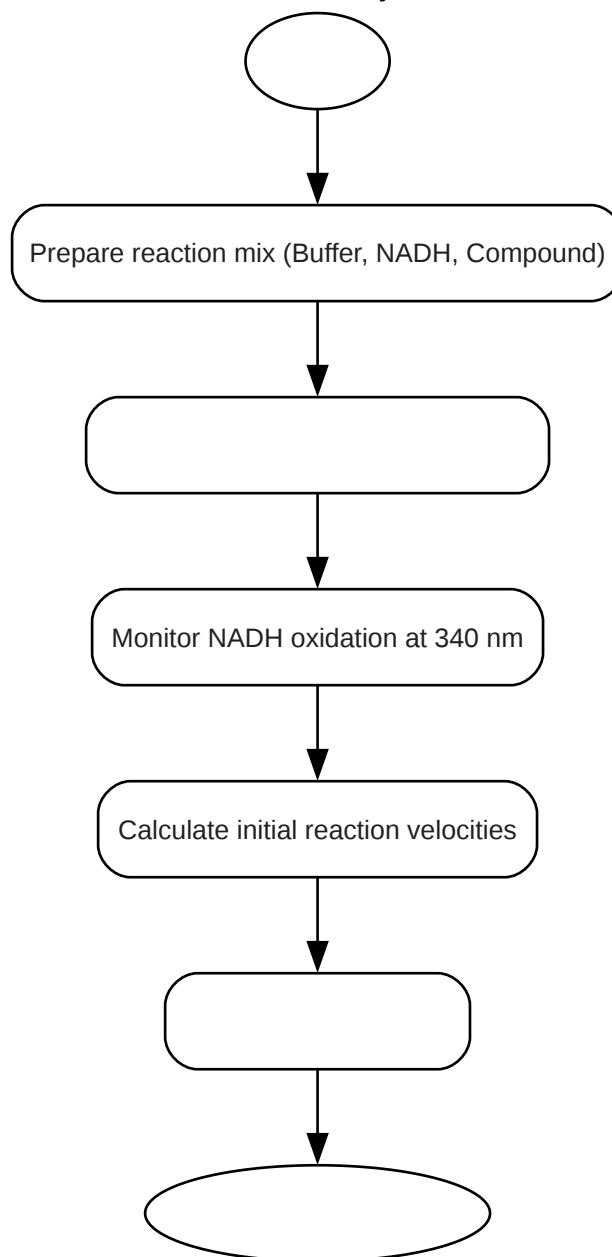
Mechanism of Action of Isonicotinic Acid Derivatives



MABA Experimental Workflow



InhA Inhibition Assay Workflow

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References

- 1. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
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